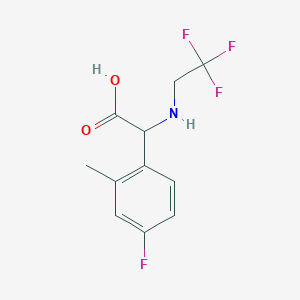

2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid

Description

2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid is a fluorinated phenylacetic acid derivative featuring a 4-fluoro-2-methylphenyl group and a (2,2,2-trifluoroethyl)amino substituent on the α-carbon of the acetic acid backbone. The trifluoroethyl group enhances metabolic stability, while the fluorine atom and methyl group on the phenyl ring modulate electronic and steric effects. This compound is likely explored as a pharmaceutical intermediate or bioactive molecule, given structural similarities to kinase inhibitors and receptor modulators .

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4NO2/c1-6-4-7(12)2-3-8(6)9(10(17)18)16-5-11(13,14)15/h2-4,9,16H,5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRJKQXMSNCWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid typically involves multi-step organic reactions. A common approach might include:

Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and 2,2,2-trifluoroethylamine.

Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

1.1 Enzyme Inhibition

Research indicates that 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid may act as an inhibitor of specific enzymes such as aminopeptidases. Aminopeptidases are crucial in peptide metabolism and are implicated in various diseases, including cancer and inflammatory conditions. Studies suggest that compounds with similar structures have shown submicromolar inhibitory constants against human aminopeptidase N (hAPN), indicating potential therapeutic applications in treating metabolic disorders and cancers .

1.2 Anticancer Potential

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, making it a candidate for further research in cancer therapeutics .

1.3 Anti-inflammatory Properties

Preliminary investigations suggest that the compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of specific pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Medicinal Chemistry Applications

The unique structure of 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry:

2.1 Drug Development

Given its enzyme inhibition properties and potential anticancer effects, this compound can serve as a lead structure for developing new drugs targeting metabolic diseases and cancer. The fluorinated groups enhance its binding affinity and selectivity towards biological targets .

2.2 Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to understand how modifications affect biological activity. This knowledge is crucial for optimizing lead compounds in drug discovery .

Agricultural Applications

Beyond medicinal uses, 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid has potential applications in agriculture:

3.1 Plant Protection Agents

Research has indicated that similar compounds can be formulated as plant protection agents or pesticides. These formulations could effectively control pests such as insects and nematodes, contributing to sustainable agricultural practices .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits aminopeptidases; potential for treating metabolic disorders and cancers |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines |

| Agricultural Use | Potential formulation as a plant protection agent |

Case Studies and Research Findings

Several studies have explored the applications of compounds with similar structures to 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid:

- Study on Enzyme Inhibition : Research demonstrated that fluorinated amino acids exhibit strong inhibitory effects on aminopeptidases, suggesting similar efficacy for this compound.

- Anticancer Research : Investigations into related compounds showed promising results in inducing cell death in various cancer models.

These findings underscore the potential of 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid as a versatile compound in both medicinal chemistry and agricultural applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability The trifluoroethylamino group in the target compound increases lipophilicity (logP ~1.5-2.5) compared to hydroxyl or sulfonamido analogs, enhancing membrane permeability but reducing aqueous solubility. In contrast, the sulfonamide derivative (CAS 117309-49-6) exhibits higher polarity due to the sulfonyl group, limiting blood-brain barrier penetration . Chlorine substituents (e.g., 3,5-dichlorophenyl analog) further elevate lipophilicity, favoring tissue distribution but increasing toxicity risks .

Acidity and Ionization

- The carboxylic acid group (pKa ~3-4) ensures ionization at physiological pH, promoting solubility in biological fluids. Esters (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) are neutral and require hydrolysis for activation, delaying therapeutic effects .

- Sulfonamides (pKa ~1-2) are stronger acids, enhancing protein binding but reducing oral bioavailability .

Stereochemical Considerations Chiral analogs like (R)-2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS 144789-73-1) demonstrate enantioselective activity in enzyme inhibition, underscoring the importance of stereochemistry in drug design .

Synthetic Accessibility The trifluoroethylamino group is introduced via reductive amination or nucleophilic substitution, as seen in the synthesis of Eli Lilly’s kinase inhibitors . In contrast, sulfonamide derivatives require sulfonyl chloride intermediates, complicating scale-up .

Biological Activity Trends Fluorine and trifluoromethyl groups improve target binding via hydrophobic interactions and metabolic resistance. For example, 3,5-difluorophenyl derivatives exhibit nanomolar IC₅₀ values in kinase assays due to enhanced aryl-binding pocket interactions .

Biological Activity

2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid, also known as a derivative of methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate, is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features may contribute to its biological activity, including interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a complex structure that includes fluorinated groups known for enhancing lipophilicity and biological activity. The trifluoroethyl group can significantly influence the compound's pharmacokinetics and binding affinity to biological targets.

The biological activity of 2-(4-Fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl moiety may enhance the compound's binding affinity to target proteins, which could modulate their activity. This interaction may lead to downstream effects in various biological pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Cell Line Studies : Research has shown that this compound exhibits potent inhibitory effects on the proliferation of various cancer cell lines, particularly those associated with breast cancer (MDA-MB-231). The IC50 values indicate a strong selectivity towards cancerous cells compared to non-cancerous cells, suggesting its potential as an anticancer agent.

- IC50 Values :

- MDA-MB-231: 0.126 μM

- MCF10A (non-cancerous): 19-fold lesser effect observed.

- IC50 Values :

- Mechanistic Insights : In studies involving apoptosis, the compound was found to increase levels of caspase-9 in treated samples, indicating its role in activating programmed cell death pathways. This suggests potential therapeutic applications in oncology.

- Antimicrobial Effects : Preliminary investigations into the antimicrobial properties revealed that the compound may inhibit the growth of certain bacteria, although further studies are needed to fully elucidate these effects .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as well as its derivatives. The unique fluorinated structure provides insights into how modifications can lead to enhanced biological activities:

- Synthesis Methods : The compound can be synthesized through esterification processes involving specific catalysts under controlled conditions.

- Biological Assays : Various assays have been employed to evaluate its efficacy against different biological targets, confirming its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.